2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate
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Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of 4-bromophenylacetic acid: This can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution.
Preparation of 4-methoxyphenylacetic acid: This involves the reaction of 4-methoxybenzyl cyanide with appropriate reagents.
Coupling Reaction: The final step involves coupling the intermediate products under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate is unique due to its specific combination of functional groups and aromatic structures
Properties
Molecular Formula |
C27H23BrN2O5 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H23BrN2O5/c1-34-21-12-8-17(9-13-21)25(31)16-35-27(33)24(30-26(32)18-6-10-20(28)11-7-18)14-19-15-29-23-5-3-2-4-22(19)23/h2-13,15,24,29H,14,16H2,1H3,(H,30,32) |
InChI Key |
XCIAIYACIKARTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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